molecular formula C19H35IO3 B14270685 Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate CAS No. 136616-80-3

Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate

Cat. No.: B14270685
CAS No.: 136616-80-3
M. Wt: 438.4 g/mol
InChI Key: VIGOUBQSKYHBSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxybutyl group, and an iodotridec-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate typically involves multiple steps, including the formation of the ester bond, the introduction of the hydroxybutyl group, and the iodination of the tridec-2-enoate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the ester group can produce ethyl alcohol.

Scientific Research Applications

Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may interact with enzymes, while the iodine atom can participate in halogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-hydroxybutyl)-3-chlorotridec-2-enoate
  • Ethyl 2-(1-hydroxybutyl)-3-bromotridec-2-enoate
  • Ethyl 2-(1-hydroxybutyl)-3-fluorotridec-2-enoate

Uniqueness

Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can lead to stronger halogen bonding and different biological activities.

Properties

CAS No.

136616-80-3

Molecular Formula

C19H35IO3

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate

InChI

InChI=1S/C19H35IO3/c1-4-7-8-9-10-11-12-13-15-16(20)18(17(21)14-5-2)19(22)23-6-3/h17,21H,4-15H2,1-3H3

InChI Key

VIGOUBQSKYHBSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C(CCC)O)C(=O)OCC)I

Origin of Product

United States

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